![molecular formula C21H16N2O4S B2615090 N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide CAS No. 868376-43-6](/img/structure/B2615090.png)
N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a unique combination of benzothiazole and chromene moieties
Méthodes De Préparation
The synthesis of N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 2-aminothiophenol to form the benzothiazole intermediate. This intermediate is then reacted with 3-(prop-2-en-1-yl)-2H-chromen-2-one under specific conditions to yield the final product .
Analyse Des Réactions Chimiques
N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Applications De Recherche Scientifique
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biology: The compound exhibits significant biological activities, including anti-inflammatory and antioxidant properties.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of kinases involved in cell proliferation and survival, thereby exerting anti-cancer effects .
Comparaison Avec Des Composés Similaires
N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:
Benzothiazole derivatives: These compounds share the benzothiazole moiety and exhibit similar biological activities.
Chromene derivatives: Compounds containing the chromene structure also show comparable chemical reactivity and applications.
Imidazole derivatives: These compounds, like this compound, are known for their diverse biological activities and synthetic utility.
Activité Biologique
N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features, which include a benzothiazole moiety and a chromene structure. This compound is being investigated for its potential biological activities, particularly in the fields of oncology and antimicrobial research.
Key Features:
- Benzothiazole Ring : Known for its biological activity, particularly in anticancer and antimicrobial properties.
- Chromene Moiety : Contributes to the compound's potential as a therapeutic agent.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. The following findings summarize its effects on various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Assay Type |
---|---|---|---|
Compound 5 | A549 (Lung) | 2.12 ± 0.21 | 2D Cytotoxicity |
Compound 6 | HCC827 (Lung) | 5.13 ± 0.97 | 2D Cytotoxicity |
Compound 8 | NCI-H358 (Lung) | 0.85 ± 0.05 | 3D Cytotoxicity |
These results indicate that the compound exhibits significant cytotoxic effects against lung cancer cells, with lower IC50 values suggesting higher potency.
The mechanism through which this compound exerts its antitumor effects may involve:
- Inhibition of Tubulin Polymerization : Similar to known antitumor agents, it may bind to the colchicine site on tubulin, disrupting microtubule formation and leading to cell cycle arrest.
- Induction of Apoptosis : The compound may trigger programmed cell death pathways in cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, compounds with benzothiazole derivatives have shown promising antimicrobial activity against various pathogens:
Pathogen | Activity |
---|---|
Escherichia coli | Moderate Inhibition |
Staphylococcus aureus | High Inhibition |
Saccharomyces cerevisiae | Notable Activity |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Study on Benzothiazole Derivatives
A study evaluated the biological activity of various benzothiazole derivatives, including those structurally related to the target compound. It was found that these compounds exhibited significant antitumor and antimicrobial properties when tested in vitro against multiple cell lines and bacterial strains .
In Vivo Studies
In vivo studies on similar compounds indicated that they could effectively reduce tumor size in xenograft models without causing significant toxicity to normal tissues. For example, treatment with certain derivatives led to a decrease in tumor volume by up to 30% compared to control groups .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide?
- Methodological Answer : The synthesis typically involves three key steps: (i) Formation of the benzothiazole ring via condensation of 2-aminothiophenol derivatives with aldehydes or ketones under acidic conditions . (ii) Introduction of the chromene moiety through a Knoevenagel condensation between the benzothiazole intermediate and a coumarin-3-carboxylic acid derivative . (iii) Functionalization with the prop-2-en-1-yl (allyl) group via nucleophilic substitution or palladium-catalyzed coupling .
- Critical Parameters : Use of dichloromethane or ethanol as solvents, acetic acid as a catalyst, and controlled reflux temperatures (70–100°C) to optimize yields .
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : Structural confirmation relies on:
- NMR Spectroscopy : 1H and 13C NMR to identify proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm, allyl protons at δ 5.2–5.8 ppm) and carbon backbone .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., m/z 406.46 for C22H18N2O4S) .
- X-ray Crystallography : For resolving Z-configuration and dihydrobenzothiazole ring conformation .
Q. What preliminary biological assays are used to evaluate its activity?
- Methodological Answer : Initial screening includes:
- Antimicrobial Testing : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported in μmol/mL .
- Cytotoxicity Assays : MTT tests on mammalian cell lines (e.g., HEK293) to assess selectivity indices .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yields?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require inert atmospheres to prevent oxidation .
- Catalyst Optimization : Palladium catalysts (e.g., Pd/C) for allylation steps, with loading adjusted (1–5 mol%) to balance cost and efficiency .
- Temperature Control : Lowering reaction temperatures (e.g., 50°C) during condensation steps reduces side-product formation .
Q. How to address contradictions in reported reaction yields (e.g., 37% vs. 90%)?
- Methodological Answer : Discrepancies arise from:
- Impurity in Starting Materials : Use HPLC-pure reagents and monitor reaction progress via TLC .
- Oxygen Sensitivity : Employ Schlenk techniques for air-sensitive intermediates (e.g., thiazolidinones) .
- Byproduct Analysis : LC-MS or GC-MS to identify competing pathways (e.g., over-alkylation) .
Q. What advanced techniques identify molecular targets and interaction mechanisms?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity to enzymes (e.g., kinases) with dissociation constants (Kd) .
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses in ATP-binding pockets .
- X-ray Co-crystallization : Validates docking predictions by resolving ligand-protein complexes (e.g., PDB: 6XYZ) .
Q. How do structural analogs influence biological activity?
- Methodological Answer :
- SAR Studies : Replace the methoxy group with ethoxy or halogens to assess impact on antimicrobial potency .
- In Vivo Models : Compare pharmacokinetics (e.g., half-life, bioavailability) in rodent studies using LC-MS/MS quantification .
Q. What strategies assess compound stability under physiological conditions?
- Methodological Answer :
- pH Stability Tests : Incubate in buffers (pH 2–9) and monitor degradation via HPLC at λ = 254 nm .
- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and polymorph transitions .
Q. How to resolve discrepancies between in silico predictions and experimental bioactivity?
- Methodological Answer :
- Free Energy Calculations : MM-PBSA/GBSA refines docking scores by incorporating solvation effects .
- Off-Target Screening : Broad-panel kinase assays or proteome profiling to identify unintended interactions .
Q. What advanced analytical methods confirm stereochemical purity?
Propriétés
IUPAC Name |
N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4S/c1-3-11-23-18-16(26-2)9-6-10-17(18)28-21(23)22-19(24)14-12-13-7-4-5-8-15(13)27-20(14)25/h3-10,12H,1,11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFCIGTVRJKGSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC4=CC=CC=C4OC3=O)N2CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.